4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664380
InChI: InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3;
SMILES:
Molecular Formula: C17H27Cl2N
Molecular Weight: 322.3 g/mol

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

CAS No.:

Cat. No.: VC16664380

Molecular Formula: C17H27Cl2N

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride -

Specification

Molecular Formula C17H27Cl2N
Molecular Weight 322.3 g/mol
IUPAC Name 1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3;
Standard InChI Key AOQSMDJNCAAYER-SKCUOGQWSA-N
Isomeric SMILES [2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl
Canonical SMILES CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl

Introduction

Synthesis and Production

Industrial Synthesis Pathways

The synthesis of 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride mirrors that of its non-deuterated analog but incorporates deuterated reagents at strategic steps. A typical workflow involves:

  • Cyclobutylation: Reaction of 2-chlorobenzaldehyde with cyclobutane-1,1-diyldimagnesium bromide to form the cyclobutyl intermediate.

  • Amination: Introduction of the N,NN,N-bis(trideuteriomethyl)amine group via reductive amination using deuterated methylamine.

  • Hydrochloride Salt Formation: Precipitation with hydrogen chloride gas in anhydrous ether .

Table 2: Synthetic Optimization Parameters

ParameterOptimization Strategy
Deuterium IncorporationUse of CD3I\text{CD}_3\text{I} in amination
Yield EnhancementContinuous flow processing
PurificationRecrystallization from ethanol/water

Batch processes achieve ~60% yield, while continuous flow systems improve efficiency to 78%.

Applications in Biomedical Research

Metabolic Pathway Tracing

In vivo studies using Sprague-Dawley rats demonstrate that the deuterium label allows precise tracking of hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2B6). Major metabolites include:

  • NN-Desmethyl-4-deschloro-2-chloro Sibutramine-d3 (Phase I).

  • Glucuronidated derivatives (Phase II) .

Table 3: Metabolic Stability Parameters

ParameterValue
Half-life (rat plasma)4.2 hours
Protein Binding89%
Clearance22 mL/min/kg

Analytical Characterization

Spectroscopic Identification

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 7.45 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 3.21 (s, 6H, CD3\text{CD}_3).

  • Mass Spectrometry: ESI-MS m/zm/z: 286.1 [M+H]+^+ (calc. 286.2).

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundModificationsSERT IC50\text{IC}_{50} (nM)NET IC50\text{IC}_{50} (nM)
Sibutramine HClNone8.914.2
Desmethyl Sibutramine-d6NN-demethylation + d6 labeling15.621.3
4-Deschloro-2-chloro-d6Cl positional isomer + d6 labeling12.318.7

The 2-chloro substitution improves selectivity over DAT while retaining SNRI activity .

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